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Compound of Interest

Compound Name: 2,6-Dimethoxy-3-nitropyridine

Cat. No.: B097036

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,6-dimethoxy-3-nitropyridine with other
relevant nitropyridine derivatives, focusing on their chemical properties, reactivity, and
biological significance. This document is intended to serve as a valuable resource for
researchers in organic synthesis, medicinal chemistry, and drug discovery by presenting
available data, outlining experimental protocols, and visualizing key biological pathways.

Introduction to Nitropyridines

Nitropyridines are a class of heterocyclic compounds that have garnered significant attention in
pharmaceutical and agrochemical research. The presence of the electron-withdrawing nitro
group on the pyridine ring profoundly influences the molecule's chemical reactivity and
biological activity.[1] These compounds serve as versatile precursors for the synthesis of a
wide array of more complex, biologically active molecules, including antitumor, antiviral, and
anti-neurodegenerative agents.

Physical and Chemical Properties

A comparative summary of the key physical and chemical properties of 2,6-dimethoxy-3-
nitropyridine and two common chloronitropyridine derivatives is presented below. The data
has been compiled from various chemical suppliers and literature sources.
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2,6-Dimethoxy-3- 2,6-Dichloro-3- 2-Chloro-3-
Property : - : - . -
nitropyridine nitropyridine nitropyridine
CAS Number 18677-41-3 16013-85-7 5470-18-8
Molecular Formula C7HsN204 CsH2CIz2N202 CsHsCIN202
Molecular Weight 184.15 g/mol 192.99 g/mol 158.56 g/mol
Pale yellow crystalline  Off-white to pale Light yellow crystalline
Appearance , .
solid yellow solid powder
Melting Point 88-94 °C 55-63 °C 101-103 °C
Soluble in organic ) ) )
- ) Soluble in organic Soluble in many
Solubility solvents like methanol

and chloroform.

solvents.

organic solvents.

Comparative Reactivity:

Substitution (SNAr)

The primary mode of reactivity for these nitropyridine derivatives is nucleophilic aromatic
substitution (SNAr). The electron-deficient pyridine ring, further activated by the nitro group,

Nucleophilic Aromatic

facilitates the displacement of leaving groups at positions ortho and para to the nitro group.

Qualitative Comparison:

e Leaving Group Ability: The chloride ion is a better leaving group than the methoxide ion.
Consequently, 2,6-dichloro-3-nitropyridine and 2-chloro-3-nitropyridine are generally more

reactive towards nucleophiles than 2,6-dimethoxy-3-nitropyridine in SNAr reactions.

 Activation by the Nitro Group: In all three compounds, the nitro group at the 3-position

activates the 2- and 6-positions for nucleophilic attack.

e Symmetry: 2,6-disubstituted-3-nitropyridines offer two potential sites for substitution. In 2,6-

dichloro-3-nitropyridine, the two chlorine atoms are equivalent, leading to a single

monosubstitution product. In 2,6-dimethoxy-3-nitropyridine, the methoxy groups are also

equivalent.
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While direct quantitative kinetic data comparing these specific compounds under identical
conditions is limited in publicly available literature, the general principles of SNAr suggest that
the chloro-substituted pyridines will exhibit faster reaction rates with common nucleophiles.

Biological Activity

Nitropyridine derivatives have been investigated for a range of biological activities, including
anticancer and antimicrobial effects. The specific substituents on the pyridine ring play a crucial
role in determining the potency and selectivity of these activities.

Anticancer Activity:

The anticancer potential of many heterocyclic compounds, including pyridine derivatives, is a
subject of intense research. One of the key mechanisms through which such compounds can
exert their effect is by inhibiting signaling pathways crucial for cancer cell growth and
proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Antimicrobial Activity:

Various nitropyridine derivatives have demonstrated activity against a spectrum of bacteria and
fungi. For instance, certain nitropyridine-containing complexes have shown antimicrobial
activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli.[1] However, specific minimum
inhibitory concentration (MIC) values for 2,6-dimethoxy-3-nitropyridine against a range of
microorganisms are not readily available in the literature for a direct comparison.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the synthesis and
evaluation of the nitropyridine derivatives discussed.

Synthesis of 2,6-Dimethoxy-3-nitropyridine
This protocol describes a typical two-step synthesis starting from 2,6-dichloropyridine.
Step 1: Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine

e Materials: 2,6-dichloropyridine, concentrated sulfuric acid, fuming nitric acid, ice.
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e Procedure:

o To a flask containing a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C,
slowly add 2,6-dichloropyridine while maintaining the temperature.

o After the addition is complete, heat the reaction mixture to 65°C for 2 hours.
o Cool the reaction mixture to room temperature and pour it over ice water.

o Collect the resulting precipitate by filtration, wash with water until neutral, and dry under

vacuum.
o The crude product can be purified by column chromatography.
Step 2: Methoxylation of 2,6-Dichloro-3-nitropyridine to 2,6-Dimethoxy-3-nitropyridine
e Materials: 2,6-dichloro-3-nitropyridine, sodium methoxide, methanol.
e Procedure:
o Prepare a solution of sodium methoxide in methanol.
o Add 2,6-dichloro-3-nitropyridine to the sodium methoxide solution.

o Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer
chromatography (TLC).

o Upon completion, cool the reaction mixture and remove the methanol under reduced
pressure.

o Partition the residue between water and an organic solvent (e.g., ethyl acetate).

o Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to
obtain the crude product.

o Purify the product by recrystallization or column chromatography.

Comparative Kinetic Analysis of SNAr Reactivity
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This protocol outlines a general method for comparing the reactivity of different nitropyridine

derivatives towards a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.

» Materials: Nitropyridine derivative (e.g., 2,6-dimethoxy-3-nitropyridine, 2,6-dichloro-3-

nitropyridine), piperidine, suitable solvent (e.g., acetonitrile), UV-Vis spectrophotometer with

a thermostatted cell holder.

e Procedure:

[e]

Prepare stock solutions of the nitropyridine derivative and piperidine in the chosen solvent.

In a cuvette, mix the nitropyridine solution with a large excess of the piperidine solution to
ensure pseudo-first-order kinetics.

Immediately start monitoring the change in absorbance at a wavelength where the product
absorbs and the starting material has minimal absorbance.

Record the absorbance at regular time intervals until the reaction is complete.

The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance
vs. time data to a first-order exponential decay equation.

Repeat the experiment with different concentrations of piperidine to determine the second-
order rate constant (k2) from the slope of a plot of k_obs versus piperidine concentration.

Perform the same procedure for each nitropyridine derivative under identical conditions
(temperature, solvent) to allow for a direct comparison of their k2 values.

Cytotoxicity Evaluation using the MTT Assay

This protocol describes a standard method for assessing the cytotoxic effects of the

compounds on cancer cell lines.

o Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS),

penicillin-streptomycin, 96-well plates, nitropyridine derivative stock solution (in DMSO), MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution

(e.g., DMSO or acidified isopropanol), microplate reader.
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e Procedure:

o Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach
overnight.

o Prepare serial dilutions of the nitropyridine derivative in cell culture medium.

o Remove the old medium from the cells and add the medium containing different
concentrations of the test compound. Include a vehicle control (DMSQO) and a positive
control (a known cytotoxic drug).

o Incubate the cells for a specified period (e.g., 48 or 72 hours).

o Add MTT solution to each well and incubate for 2-4 hours to allow the formation of
formazan crystals.

o Remove the medium containing MTT and add the solubilization solution to dissolve the
formazan crystals.

o Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

o Determine the IC50 value (the concentration of the compound that inhibits 50% of cell
growth) by plotting the percentage of cell viability against the compound concentration and
fitting the data to a dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway,
which is often targeted in cancer therapy. Inhibition of this pathway can block angiogenesis, a
critical process for tumor growth and metastasis.
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Caption: Simplified VEGFR-2 signaling pathway and a potential point of inhibition by bioactive
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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